

6-Bromocinnolin-4-amine: A Technical Guide for Drug Discovery Professionals

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Compound of Interest

Compound Name: 6-Bromocinnolin-4-amine

Cat. No.: B15232482

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An In-depth Review of a Scarcely Explored Cinnoline Derivative

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties, potential synthetic routes, and likely biological activities of **6-Bromocinnolin-4-amine**. Due to the limited availability of direct experimental data for this specific molecule, this document leverages information from closely related cinnoline and quinoline analogues to offer a predictive but thorough resource for researchers in drug discovery and medicinal chemistry.

Core Chemical Properties

Direct experimental data for **6-Bromocinnolin-4-amine** is not readily available in published literature. However, we can infer its fundamental properties based on the characteristics of its parent molecule, 4-aminocinnoline, and related bromo-substituted heterocyclic compounds.

Table 1: Predicted and Comparative Chemical Properties

Property	Predicted Value for 6-Bromocinnolin-4-amine	4-Aminocinnoline[1]	4-Amino-6-bromoquinoline
Molecular Formula	C ₈ H ₆ BrN ₃	C ₈ H ₇ N ₃	C ₉ H ₇ BrN ₂
Molecular Weight	~224.06 g/mol	145.16 g/mol	223.07 g/mol
Appearance	Likely a solid	Solid	Solid
Melting Point	Not available	Not available	Not available
Boiling Point	Not available	Not available	Not available
Solubility	Expected to be soluble in organic solvents like DMSO and DMF	Not available	Not available
pKa	Not available	Available in IUPAC Digitized pKa Dataset	Not available

Synthesis and Experimental Protocols

While a specific, optimized synthesis for **6-Bromocinnolin-4-amine** has not been reported, established methods for the synthesis of the cinnoline core and its derivatives can be adapted. The primary synthetic strategies for cinnolines involve cyclization reactions starting from appropriately substituted benzene derivatives.

General Synthetic Approaches to the Cinnoline Scaffold

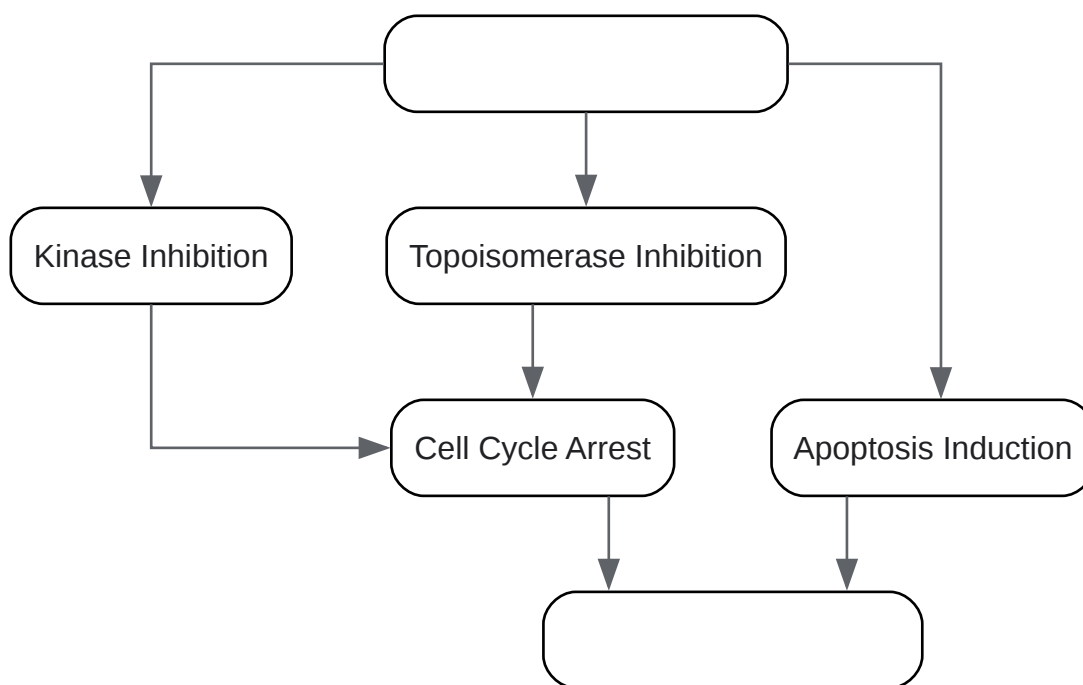
The synthesis of the cinnoline ring system has been a subject of interest for over a century, with several key methods being developed.[2][3] These approaches typically utilize arenediazonium salts, aryl hydrazines, or arylhydrazones as precursors.[2][3]

One common method involves the diazotization of an ortho-substituted aniline, followed by an intramolecular cyclization. For instance, the diazotization of o-amino phenyl propiolic acid can yield a diazonium salt that subsequently cyclizes to form a cinnoline derivative. Another versatile approach is the Richter synthesis, which also proceeds through a diazonium salt intermediate.[3][4]

Modern synthetic methods have also employed metal-catalyzed cross-coupling reactions to construct the cinnoline core, offering a powerful tool for creating a diverse range of substituted cinnolines.[2][3]

Proposed Synthetic Pathway for 6-Bromocinnolin-4-amine

A plausible synthetic route to **6-Bromocinnolin-4-amine** would likely start from a 4-bromo-2-substituted aniline. A general workflow is proposed below:



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References

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